1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Overview
Description
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . It has a molecular weight of 146.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused with a pyridine ring at the 2 and 3 positions . The carbaldehyde functional group is attached at the 2 position of the pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrrolopyridines are known to undergo various chemical reactions including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 383.2±22.0 °C at 760 mmHg, and a flash point of 188.6±28.8 °C .Scientific Research Applications
Magnetic Behavior in Metal Clusters
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde derivatives have been utilized in the synthesis of metal clusters exhibiting interesting magnetic properties. For example, its application in the creation of a {Mn(III)25} barrel-like cluster, which exhibits single-molecule magnetic behavior, demonstrates its potential in the development of magnetic materials (Giannopoulos et al., 2014).
Molecular Structure Analysis
The compound's derivatives have been used in structural chemistry, particularly in X-ray structure determinations. For instance, the analysis of 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester, synthesized from 1H-pyrrole-2-carbaldehyde, provided insights into molecular packing and geometry, enhancing our understanding of molecular structures (Chiaroni et al., 1994).
Spectroscopy and Conformation Analysis
In nuclear magnetic resonance (NMR) spectroscopy, derivatives of this compound have been pivotal in studying molecular conformations and interactions. Research involving 1-vinylpyrrole-2-carbaldehyde oxime highlights its role in understanding intramolecular hydrogen bonding effects, which is crucial for determining molecular structure and behavior (Afonin et al., 2009).
Synthesis of Novel Compounds
This compound has also been instrumental in synthesizing a variety of novel organic compounds. For example, it has been used in the synthesis of 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, showcasing its versatility in organic synthesis and the potential for creating new pharmacologically active molecules (Zhang et al., 2017).
Chemical Reactions and Transformations
Research involving this compound is significant in understanding various chemical reactions and transformations. Studies have explored its behavior in reactions like acid-catalyzed ring closures and transformations, which are fundamental in developing synthetic methodologies for various chemical compounds (Bertha et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-3-6-4-9-2-1-8(6)10-7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFHQWRPIALDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663720 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630395-95-8 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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